molecular formula C8H9NO3 B1276884 2-(2-aminophenoxy)acetic Acid CAS No. 4323-68-6

2-(2-aminophenoxy)acetic Acid

Cat. No. B1276884
CAS RN: 4323-68-6
M. Wt: 167.16 g/mol
InChI Key: CJGAGJOWSFCOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as alkylation, reduction, and coupling reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a structurally similar compound, was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This method provides a straightforward approach to synthesize aminophenoxy derivatives, which could be adapted for the synthesis of 2-(2-aminophenoxy)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT studies. For example, the crystal structure of ethyl-2-(4-aminophenoxy)acetate was determined, revealing that it crystallized in the triclinic crystal system with specific unit cell parameters . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of phenoxyacetic acid derivatives is influenced by the presence of functional groups. The papers describe various reactions, including the formation of complexes with metals , hydrogen bonding interactions , and coupling reactions to form amino acid derivatives . These reactions are indicative of the versatile chemistry that compounds like 2-(2-aminophenoxy)acetic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are determined by their molecular structure. For example, the solubility of phosphino amino acids derived from 2-phosphinophenols increases with the number of hydrophilic groups . The crystal structure of (2-methylphenoxy)acetic acid shows dimeric hydrogen bonding, which can affect the compound's melting point and solubility . These properties are essential for the practical application of these compounds in various fields.

Scientific Research Applications

Synthesis and Structural Characterization in Organometallic Chemistry

Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, closely related to 2-(2-aminophenoxy)acetic acid, have been synthesized and characterized. These compounds adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration and exhibit hydrogen bonding, suggesting significant potential in the field of organometallic chemistry and materials science (Baul et al., 2002).

pH-Sensitive Probes in Biochemistry

A series of pH-sensitive probes derived from modifications of the 2-aminophenol group have been developed. These probes exhibit pH sensitivity in the physiological range and show negligible affinity for other ions, indicating their usefulness in biochemical research for intracellular pH measurements (Rhee et al., 1995).

Application in Immunization Techniques

New thiol-reactive heterobifunctional reagents, including variants of 2-(2-aminophenoxy)acetic acid, have been synthesized for use in immunization. These reagents, incorporated into liposomal constructs, are crucial in developing synthetic vaccination formulations, demonstrating their significance in immunology and vaccine development (Frisch et al., 1996).

Antibacterial and Antifungal Applications

A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, structurally related to 2-(2-aminophenoxy)acetic acid, have shown potent antibacterial and antifungal activities. This indicates the potential of similar compounds in developing new antimicrobial agents (Dahiya et al., 2006).

Xanthine Oxidase Inhibitory Studies

Compounds derived from amino acids similar to 2-(2-aminophenoxy)acetic acid have been studied for their xanthine oxidase inhibitory activities, with potential implications in treating diseases related to oxidative stress (Ikram et al., 2015).

Electrophoresis in Food Quality Control

The use of capillary electrophoresis for determining free amino acids in food supplements, employing methods involving derivatives of 2-(2-aminophenoxy)acetic acid, underscores its application in food science and quality control (Duong et al., 2020).

Anti-inflammatory Properties

Substituted (2-phenoxyphenyl)acetic acids, which share structural similarity with 2-(2-aminophenoxy)acetic acid, have shown anti-inflammatory activity. This suggests the potential of related compounds in developing new anti-inflammatory drugs (Atkinson et al., 1983).

Anti-mycobacterial Agent Development

Phenoxy acetic acid derivatives, structurally akin to 2-(2-aminophenoxy)acetic acid, have been evaluated for their anti-mycobacterial activities, indicating their potential use in treating tuberculosis (Yar et al., 2006).

Crystallography in Molecular Structure Analysis

Studies on the crystal structures of (2-carboxyphenoxy)acetic acid and its adducts provide insights into the molecular configurations of compounds related to 2-(2-aminophenoxy)acetic acid, contributing to the field of crystallography and molecular structure analysis (Byriel et al., 1991).

Biotransformations in Organophosphorus Chemistry

The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, related to 2-(2-aminophenoxy)acetic acid, has been explored, revealing its potential as a versatile chiral phosphonic auxiliary in organophosphorus chemistry (Majewska, 2019).

Pharmaceutical Solubility Studies

The solubilities of various pharmaceutical compounds, structurally similar to 2-(2-aminophenoxy)acetic acid, have been measured and predicted, highlighting the importance of such studies in drug formulation and pharmaceutical sciences (Hahnenkamp et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGAGJOWSFCOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407589
Record name Acetic acid, (2-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminophenoxy)acetic Acid

CAS RN

4323-68-6
Record name 2-(2-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4323-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (2-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminophenoxy)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-aminophenoxy)acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(2-aminophenoxy)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(2-aminophenoxy)acetic Acid
Reactant of Route 5
Reactant of Route 5
2-(2-aminophenoxy)acetic Acid
Reactant of Route 6
Reactant of Route 6
2-(2-aminophenoxy)acetic Acid

Citations

For This Compound
7
Citations
D Bindl - 2022 - edoc.ub.uni-muenchen.de
Foldamers are an emerging class of molecules inspired by natural biopolymers, that also have the ability to fold into well-defined three-dimensional structures. As shape …
Number of citations: 3 edoc.ub.uni-muenchen.de
D Bindl, PK Mandal, I Huc - Chemistry–A European Journal, 2022 - Wiley Online Library
A series of aromatic oligoamide foldamer sequences containing different proportions of three δ‐amino acids derived from quinoline, pyridine, and benzene and possessing varying …
M Kudo, D Carbajo López, V Maurizot… - European Journal of …, 2016 - Wiley Online Library
The incorporation of flexible aliphatic units into otherwise rigid aromatic foldamer sequences may result in different outcomes. The flexible units may have conformational preferences of …
Y Yang, M Xue - Chemistry–A European Journal - Wiley Online Library
Oligomers based on an aromatic ether derived ϵ‐amino acid peptides folded into herringbone helical structures, induced by successive NH−O−NH & O−NH−O bifurcated hydrogen …
D Bindl, E Heinemann, PK Mandal, I Huc - Chemical Communications, 2021 - pubs.rsc.org
A novel chiral aromatic δ-amino acid building block was shown to fully induce handedness in quinoline oligoamide foldamers with the possibility of further increasing the bias by …
Number of citations: 10 pubs.rsc.org
MJ Brown - 2018 - mro.massey.ac.nz
Pyrazine is an attractive molecule that has been incorporated as a bridging ligand between two metal centres. These complexes have been shown to exhibit both magnetic and …
Number of citations: 2 mro.massey.ac.nz
F Menke - 2023 - edoc.ub.uni-muenchen.de
The structure-function relationship of biopolymers inspired the field of foldamers, synthetic oligomers that adopt well-defined three-dimensional structures. In the pursuit of accessing …
Number of citations: 0 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.